(S)-3-Methoxytetrahydro-4H-pyran-4-one
Overview
Description
(S)-3-Methoxytetrahydro-4H-pyran-4-one is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methoxytetrahydro-4H-pyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 3-methoxy-1,5-hexadiene, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to ensure high yields and purity of the final product. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methoxytetrahydro-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Scientific Research Applications
(S)-3-Methoxytetrahydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of various fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (S)-3-Methoxytetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxytetrahydrofuran: Similar in structure but lacks the pyran ring.
Tetrahydropyran-4-one: Similar core structure but without the methoxy group.
Methoxycyclohexanone: Similar functional groups but different ring structure.
Uniqueness
(S)-3-Methoxytetrahydro-4H-pyran-4-one is unique due to its specific combination of a methoxy group and a tetrahydropyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(3S)-3-methoxyoxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJPBWCARDMCG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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